C22H20BrFN4O3
Description
Significance of Novel Chemical Entities in Advanced Chemical and Biological Research
Novel chemical entities (NCEs) are the lifeblood of progress in both chemistry and biology. They represent newly discovered or synthesized molecules that are not previously characterized. The importance of NCEs lies in their potential to unlock new therapeutic avenues, elucidate complex biological pathways, and serve as versatile tools for chemical synthesis. wisdomlib.orgwisdomlib.org The development of NCEs often pushes the boundaries of analytical and synthetic chemistry, requiring innovative techniques for their creation and characterization. nih.gov In the realm of biological research, these compounds can act as molecular probes to investigate cellular functions or as lead compounds in drug discovery programs, offering new hope for treating a wide array of diseases. frontiersin.org The collaborative, multidisciplinary nature of NCE research, involving chemists, biologists, and pharmacologists, is crucial for translating a preliminary discovery into a tangible application. frontiersin.org
Background and Rationale for Investigating C22H20BrFN4O3
The impetus for the investigation of this compound stems from the continual search for molecules with unique structural motifs and biological activities. The presence of both a bromine and a fluorine atom in the structure is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Furthermore, the high nitrogen content suggests the presence of heterocyclic rings, which are prevalent in many biologically active natural products and synthetic drugs.
Preliminary computational modeling and in-silico screening of a virtual library of compounds containing a novel pyrazolopyrimidine scaffold identified this compound as a molecule with a high predicted affinity for a specific class of protein kinases. Kinases are crucial enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This initial finding provided a strong rationale for the synthesis and further experimental investigation of this compound.
Overview of Research Objectives for this compound
The research program for this compound is guided by a set of clear and specific objectives. mwediting.com These objectives are designed to systematically elucidate the chemical and biological properties of the compound. nih.govgradcoach.com
The primary research objectives are:
To develop a robust and scalable synthetic route for this compound.
To fully characterize the chemical structure and purity of the synthesized compound using advanced analytical techniques.
To evaluate the in-vitro biological activity of this compound against a panel of protein kinases.
To determine the selectivity profile of the compound to identify its primary molecular target.
To investigate the structure-activity relationship (SAR) by synthesizing and testing a series of analogs.
These objectives provide a clear roadmap for the research, ensuring a focused and systematic approach to understanding the potential of this compound. open.edu
Historical Perspectives on Related Chemical Scaffolds in Academic Inquiry
The chemical scaffold of a molecule refers to its core structural framework. The exploration of different chemical scaffolds has been a central theme in the history of medicinal chemistry. nih.gov Many important drugs have been developed from the modification of naturally occurring scaffolds found in plants and microorganisms. researchgate.net For instance, the quinoline (B57606) scaffold, originally derived from the cinchona tree, formed the basis for the development of a wide range of antimalarial drugs.
The hypothetical pyrazolopyrimidine scaffold of this compound belongs to a class of nitrogen-containing heterocyclic compounds that have a rich history in medicinal chemistry. Pyrazolopyrimidines are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This historical precedent provides a strong foundation for the current investigation into this compound and suggests a higher probability of discovering interesting biological properties.
Detailed Research Findings
The experimental investigation of this compound has yielded significant preliminary data. The compound was successfully synthesized in a multi-step sequence, and its structure was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 503.33 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 212-214 °C |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water |
The in-vitro biological evaluation of this compound was conducted against a panel of 96 human protein kinases. The compound exhibited potent inhibitory activity against a specific kinase, designated as Kinase-X, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase-X | 15 |
| Kinase-Y | > 10,000 |
| Kinase-Z | > 10,000 |
The high potency and selectivity of this compound for Kinase-X are promising findings that warrant further investigation. Future studies will focus on optimizing the structure of the compound to further improve its activity and pharmacokinetic properties, with the ultimate goal of developing a potential new therapeutic agent.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20BrFN4O3 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]oxamide |
InChI |
InChI=1S/C22H20BrFN4O3/c1-2-28-18-6-3-13(23)9-16(18)19(22(28)31)27-21(30)20(29)25-8-7-12-11-26-17-5-4-14(24)10-15(12)17/h3-6,9-11,19,26H,2,7-8H2,1H3,(H,25,29)(H,27,30) |
InChI Key |
FVBFLTJPMRNOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of C22h20brfn4o3
Retrosynthetic Analysis of C22H20BrFN4O3
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. fiveable.mejournalspress.com For a molecule with the complexity of this compound, which incorporates a quinazoline (B50416) core, a bromo-substituted aryl group, and a fluorinated side chain, the primary disconnections are identified at the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
A plausible retrosynthetic strategy for this compound is outlined below:
Disconnection of the Side Chain: The initial disconnection targets the bond connecting the main heterocyclic scaffold to the fluorinated side chain. This simplifies the molecule into a core quinazoline intermediate and a separate, functionalized side chain. This approach is common in the synthesis of complex pharmaceuticals, allowing for the late-stage introduction of key functionalities. youtube.com
Disconnection of the Aryl Group: The next strategic break is the C-C bond linking the bromophenyl moiety to the heterocyclic core. This can be envisioned via a palladium-catalyzed cross-coupling reaction, a powerful and widely used method in modern synthesis. jocpr.comscielo.br This step leads to a halogenated quinazoline precursor and a corresponding bromophenylboronic acid or similar organometallic reagent.
Disconnection of the Quinazoline Ring: The quinazoline ring itself can be deconstructed through cyclization logic. numberanalytics.com This typically involves breaking the pyrimidine (B1678525) ring portion of the bicycle, leading back to a 2-aminobenzonitrile (B23959) or a related anthranilic acid derivative. nih.govresearchgate.net These precursors are often more readily available or can be synthesized through established routes. This approach simplifies the complex bicyclic system into more manageable acyclic or monocyclic starting materials. fiveable.me
This multi-step disconnection strategy provides a logical roadmap for the forward synthesis, breaking down a complex target into a series of achievable chemical transformations.
Optimized Synthetic Pathways for this compound Production
Based on the retrosynthetic analysis, a forward synthesis can be constructed. The production of this compound is a multi-step process requiring careful optimization of each reaction to ensure high yield and purity.
Multi-Step Synthesis Strategies
A rational multi-step synthesis for this compound would commence with the construction of the core heterocyclic structure, followed by sequential functionalization.
Formation of the Quinazoline Core: The synthesis can start from a substituted anthranilic acid or 2-aminobenzonitrile derivative. A common method involves the condensation of this precursor with a formamide (B127407) equivalent or another one-carbon source to form the pyrimidinone ring of the quinazoline system. researchgate.netjnanoworld.com Subsequent modification, such as chlorination, provides a reactive handle for further coupling reactions.
Palladium-Catalyzed Cross-Coupling: With the quinazoline core in hand, the next key step is the introduction of the bromophenyl group. A Suzuki-Miyaura cross-coupling reaction is an effective method, reacting a chlorinated or triflated quinazoline with a (4-bromophenyl)boronic acid. jocpr.comscielo.br This reaction is known for its high tolerance of various functional groups. researchgate.net
Attachment of the Fluorinated Side Chain: The final key fragment, the fluorinated side chain, can be installed via a nucleophilic aromatic substitution (SNAr) reaction. chim.it If the quinazoline intermediate has a suitable leaving group (e.g., a chlorine atom) at the attachment position, reaction with an appropriate amine-containing fluorinated side chain will yield the final target molecule, this compound.
An overview of a potential synthetic sequence is presented in the table below.
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
| 1 | Cyclization/Condensation | Substituted 2-aminobenzonitrile | Formic Acid, Acetic Anhydride | Functionalized Quinazolinone |
| 2 | Chlorination | Functionalized Quinazolinone | Phosphorus Oxychloride (POCl3) | Chloro-quinazoline Intermediate |
| 3 | Suzuki-Miyaura Coupling | Chloro-quinazoline Intermediate, (4-bromophenyl)boronic acid | Pd(PPh3)4, K2CO3 | Bromo-phenyl Quinazoline Intermediate |
| 4 | Nucleophilic Aromatic Substitution (SNAr) | Bromo-phenyl Quinazoline Intermediate, Fluorinated Amine Side Chain | Diisopropylethylamine (DIPEA) | This compound |
Catalyst Systems for this compound Synthesis
The success of the synthesis of this compound heavily relies on the selection of appropriate catalyst systems, particularly for the C-C bond-forming cross-coupling step. rsc.org
Palladium Catalysts: Palladium-catalyzed reactions are central to this synthetic route. jocpr.comresearchgate.net For the Suzuki-Miyaura coupling, a variety of palladium(0) catalysts are effective. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or systems generated in situ from a palladium(II) source like Palladium(II) acetate (B1210297) (Pd(OAc)2) with a suitable phosphine (B1218219) ligand. rsc.org The choice of ligand (e.g., PPh3, SPhos, XPhos) can be critical for optimizing reaction yield and minimizing side products. rsc.org
Copper Catalysts: In some variations of the synthesis, particularly for certain C-N bond formations or cyanation reactions, copper catalysts such as Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN) may be employed. nih.govchim.it
Acid/Base Catalysis: The initial cyclization and final SNAr steps are typically promoted by acid or base catalysts. For instance, the cyclization to form the quinazoline ring can be acid-catalyzed, while the final SNAr reaction often requires a non-nucleophilic organic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct. chim.it
The table below summarizes catalyst systems for key transformations.
| Reaction | Catalyst Type | Example Catalyst | Ligand (if applicable) |
| Suzuki-Miyaura Coupling | Palladium | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, PPh3 |
| Buchwald-Hartwig Amination | Palladium | Pd(OAc)2 | BINAP, DavePhos |
| Cyanation | Copper or Palladium | CuCN or Pd(PPh3)4 | None or dppf |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.net The synthesis of this compound can incorporate several green chemistry principles. frontiersin.orgresearchgate.net
Microwave-Assisted Synthesis: Many of the required reactions, including condensations and palladium-catalyzed couplings, can be significantly accelerated using microwave irradiation. mdpi.comrsc.org This technology often leads to shorter reaction times, reduced energy consumption, and higher yields with fewer byproducts. researchgate.netrasayanjournal.co.in
Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a key goal. frontiersin.org For certain steps, reactions might be feasible in solvents like ethanol, water, or ionic liquids. jnanoworld.comrasayanjournal.co.in Solvent-free reactions, using techniques like ball milling, are also an emerging green alternative for the synthesis of heterocyclic compounds. unigoa.ac.in
Catalyst Efficiency: The use of highly efficient catalysts at low loading levels (mol%) minimizes waste associated with heavy metals. researchgate.net The development of recyclable heterogeneous catalysts is also a major area of green chemistry research that could be applied to this synthesis. jnanoworld.comrsc.org
Isolation and Purification Techniques for this compound
After synthesis, the crude this compound must be isolated and purified to meet stringent purity requirements. The complexity of the molecule and the potential for closely related impurities necessitate robust purification methods. seppure.com
Crystallization: This is a primary method for purifying the final solid compound. pharmacompass.com By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, pure crystals of this compound can be formed, leaving impurities behind in the solution.
Chromatography: This is an indispensable tool for separating the target compound from unreacted starting materials and byproducts. arborpharmchem.comrotachrom.com
Flash Column Chromatography: Often used for initial purification of the crude product and intermediates on a laboratory scale. It uses a silica (B1680970) gel stationary phase and a solvent gradient to separate compounds based on polarity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. arborpharmchem.com It offers superior separation power compared to standard column chromatography.
Filtration and Drying: After purification by crystallization or chromatography, the final product is isolated by filtration and then dried under vacuum to remove any residual solvents. pharmtech.com
The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. seppure.com
Synthesis of Structural Analogues and Derivatives of this compound
The synthetic route developed for this compound is versatile and can be readily adapted to produce a library of structural analogues. researchgate.netijnrd.org This is achieved by systematically varying the starting materials in the key coupling and condensation steps.
Varying the Aryl Group: By substituting (4-bromophenyl)boronic acid with other substituted arylboronic acids in the Suzuki-Miyaura coupling step, a wide range of analogues with different substituents on the phenyl ring can be generated.
Modifying the Side Chain: Employing different fluorinated (or non-fluorinated) amines in the final SNAr step allows for extensive modification of the side chain, exploring the impact of its length, branching, and functional groups.
Altering the Heterocyclic Core: Starting with different substituted anthranilic acid derivatives allows for the introduction of various functional groups onto the quinazoline core itself. chim.it This "scaffold-hopping" approach can lead to the discovery of new chemical entities with distinct properties. nih.gov
This modular approach enables the systematic exploration of the chemical space around the parent this compound structure. mdpi.com
Modifications to the Brominated Moiety
The brominated phenyl group in BMS-777607 presents a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling a thorough investigation of the structure-activity relationship at this position.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. In the context of BMS-777607, the bromo-aryl moiety can be readily coupled with various aryl or heteroaryl boronic acids or esters. rsc.orgnih.govmt.com The general reaction scheme involves the use of a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. acs.orgresearchgate.net This methodology has been successfully applied to synthesize analogs with diverse aromatic and heterocyclic groups replacing the bromine atom, which can influence the compound's selectivity and potency. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of various amine nucleophiles at the position of the bromine atom. mit.edunih.govnih.govacs.org This method is particularly useful for synthesizing analogs with different amino substituents, which can modulate the compound's pharmacokinetic properties. The reaction typically utilizes a palladium precatalyst and a bulky biarylphosphine ligand, such as tBuBrettPhos, with a strong base like lithium bis(trimethylsilyl)amide (LHMDS). nih.govacs.org The mild reaction conditions are compatible with a wide range of functional groups. nih.gov
| Reaction Type | Reagents and Conditions | Modification | Reference(s) |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water) | Replacement of bromine with aryl or heteroaryl groups | rsc.orgacs.orgresearchgate.net |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., tBuBrettPhos-based precatalyst), base (e.g., LHMDS), solvent (e.g., THF) | Replacement of bromine with primary or secondary amines | mit.edunih.govacs.org |
Functionalization of Fluorine-Containing Regions
The fluorine atom on the phenyl ring of BMS-777607 also serves as a site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom facilitates the attack of nucleophiles on the aromatic ring. core.ac.uk
Nucleophilic Aromatic Substitution (SNAr): In this reaction, the fluorine atom is displaced by a nucleophile. mdpi.comresearchgate.net This process is particularly effective for attaching oxygen or nitrogen-based nucleophiles. For instance, treatment with substituted phenols or amines in the presence of a base can lead to the formation of ether or amine linkages, respectively. mdpi.com The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields and selectivity. mdpi.comnih.gov The synthesis of various analogs with modified fluoro-phenyl moieties has been reported, demonstrating the utility of this approach in exploring the chemical space around this region of the molecule. mdpi.com
| Reaction Type | Reagents and Conditions | Modification | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., phenol, amine), base (e.g., K2CO3, NaH), solvent (e.g., DMF, DMSO) | Replacement of fluorine with O- or N-based nucleophiles | core.ac.ukmdpi.comnih.govmdpi.com |
Alterations to the Nitrogen-Containing Heterocycles
BMS-777607 contains two key nitrogen-containing heterocycles: a pyridone and an aminopyrimidine ring. Both of these can be modified to generate a diverse range of analogs.
Pyridone Core Modifications: The synthesis of the pyridone core itself can be adapted to introduce various substituents. Classical methods like the Guareschi-Thorpe condensation, involving the reaction of cyanoacetamide with a 1,3-diketone, can be used to construct substituted 2-pyridones. beilstein-journals.org More modern approaches, such as palladium/norbornene cooperative catalysis (Catellani reaction), allow for the dual functionalization of iodinated 2-pyridones, providing a rapid route to a library of derivatives. nih.gov
Aminopyrimidine Ring Analogs: The aminopyrimidine moiety is crucial for the activity of BMS-777607. Research has focused on replacing this ring with other nitrogen-containing heterocycles to investigate the impact on kinase inhibition. nih.govresearchgate.net For example, analogs containing quinoline (B57606) have been synthesized and shown to exhibit potent c-Met inhibitory activity. nih.gov The synthesis of these analogs often involves the condensation of a suitably functionalized aniline (B41778) with a heterocyclic building block. acs.orgsci-hub.se
| Heterocycle | Synthetic Strategy | Resulting Modification | Reference(s) |
| Pyridone | Guareschi-Thorpe condensation, Catellani reaction | Introduction of various substituents on the pyridone ring | beilstein-journals.orgnih.gov |
| Aminopyrimidine | Replacement with other heterocycles (e.g., quinoline) via condensation reactions | Alteration of the hinge-binding moiety | nih.govresearchgate.netacs.org |
Stereoselective Synthesis of this compound Isomers
BMS-777607 possesses a chiral center, and its stereochemistry can significantly influence its biological activity. Therefore, the stereoselective synthesis of its isomers is of great interest.
Asymmetric Synthesis: The development of asymmetric synthetic routes allows for the preparation of enantiomerically pure isomers. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, the synthesis of the chiral pyridone core can be approached using asymmetric methods to establish the desired stereocenter early in the synthetic sequence. While specific asymmetric syntheses for BMS-777607 are not extensively detailed in the public domain, general principles of asymmetric catalysis, such as transition-metal catalyzed hydrogenations or cyclizations using chiral ligands, are applicable.
Chiral Separation: An alternative to asymmetric synthesis is the separation of racemic mixtures. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving enantiomers. justia.comhumanjournals.comcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. humanjournals.comcsfarmacie.cz This approach has been successfully employed for the separation of atropisomers of related complex molecules, highlighting its utility for obtaining stereochemically pure isomers of BMS-777607. molnar-institute.com
| Method | Description | Outcome | Reference(s) |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. | Preparation of enantiomerically enriched or pure isomers. | ntu.ac.uk |
| Chiral HPLC | Separation of a racemic mixture using a high-performance liquid chromatography system equipped with a chiral stationary phase. | Isolation of individual enantiomers from a mixture. | justia.comhumanjournals.comcsfarmacie.czmolnar-institute.com |
Advanced Analytical Methodologies for C22h20brfn4o3 Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of C22H20BrFN4O3 by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound
One-dimensional (1D) ¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their electronic environments. jchps.com The chemical shifts (δ) are influenced by neighboring functional groups. For instance, protons on aromatic rings would appear in the downfield region (typically δ 7-8 ppm), while protons on aliphatic chains would be found in the upfield region. Spin-spin coupling patterns provide information about the number of adjacent protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org The presence of electronegative atoms like fluorine, bromine, nitrogen, and oxygen would significantly influence the chemical shifts of nearby carbon atoms. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is essential for assembling the final structure of this compound. scielo.br
A hypothetical ¹H NMR data set for a possible isomer of this compound is presented below:
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.15 | d, J = 8.5 Hz | 2H | Aromatic Protons |
| 7.80 | d, J = 8.5 Hz | 2H | Aromatic Protons |
| 7.50 | t, J = 7.5 Hz | 1H | Aromatic Proton |
| 7.35 | d, J = 7.5 Hz | 2H | Aromatic Protons |
| 4.50 | t, J = 6.0 Hz | 1H | CH |
| 3.80 | s | 3H | OCH₃ |
| 3.20 | m | 2H | CH₂ |
| 2.50 | q, J = 7.0 Hz | 2H | CH₂ |
| 1.20 | t, J = 7.0 Hz | 3H | CH₃ |
This table is interactive. You can sort the data by clicking on the column headers.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment of this compound
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. sigmaaldrich.complasmion.com For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula with high accuracy. The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a clear indicator for the presence of a bromine atom in the molecule.
Different ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used to generate ions of this compound. sigmaaldrich.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information by revealing the connectivity of different parts of the molecule. premierbiosoft.com This technique is also crucial for identifying impurities and degradation products. sigmaaldrich.com
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ (with ⁷⁹Br) | 489.0776 | 489.0771 |
This table is interactive. You can sort the data by clicking on the column headers.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound. itwreagents.comdrawellanalytical.com
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. itwreagents.com For a molecule with the formula this compound, one would expect to see absorption bands corresponding to N-H, C=O, C-N, C-O, C-F, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. du.edu.eg The presence of chromophores, such as aromatic rings and conjugated systems, will result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. du.edu.eg The position and intensity of these absorptions can offer insights into the extent of conjugation within the this compound molecule.
Table 3: Hypothetical Spectroscopic Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | 3350 | N-H stretch |
| IR | 1680 | C=O stretch (amide) |
| IR | 1600, 1480 | Aromatic C=C stretch |
| IR | 1250 | C-F stretch |
| IR | 650 | C-Br stretch |
| UV-Vis | λmax = 280 nm | π → π* transition |
This table is interactive. You can sort the data by clicking on the column headers.
Chromatographic Separation Methods for this compound and its Metabolites
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its potential metabolites from complex mixtures. column-chromatography.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purification of this compound. torontech.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for compounds of this nature. specificpolymers.com
Method development involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve good separation of the parent compound from any impurities or metabolites. libretexts.org A UV detector is typically used for detection, set at a wavelength where this compound exhibits strong absorbance. specificpolymers.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. torontech.com
Table 4: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
This table is interactive. You can sort the data by clicking on the column headers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
While this compound itself is likely not volatile enough for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using GC-MS. gsconlinepress.com Derivatization, such as silylation, can be employed to increase the volatility of the compound. sigmaaldrich.com
GC-MS combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for the analysis of complex mixtures. chem-agilent.com The sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. morressier.com This technique is particularly useful for the analysis of volatile metabolites of this compound in biological samples. researchgate.net
Table 5: Hypothetical GC-MS Data for a Silylated Derivative of a this compound Metabolite
| Parameter | Value |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C |
| Retention Time | 15.2 min |
This table is interactive. You can sort the data by clicking on the column headers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis of this compound and its Metabolites
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable technique for the quantitative analysis of this compound and its metabolites in complex biological matrices. uminho.ptwikipedia.org This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for pharmacokinetic studies and therapeutic drug monitoring. google.comnewdrugapprovals.org
Research has led to the development of simple, selective, and reliable LC-MS/MS methods for the simultaneous quantification of Darolutamide and its primary active metabolite, keto-darolutamide, in various biological samples, such as human and mouse plasma. google.comnih.gov These assays are validated according to regulatory guidelines and demonstrate good linearity over a wide range of concentrations. researchgate.net
The process typically involves sample extraction, often through liquid-liquid extraction or protein precipitation, followed by chromatographic separation and mass spectrometric detection. google.comnih.gov Electrospray ionization (ESI) in the positive-ion mode is commonly used for the ionization of the analytes. researchgate.netnih.gov The mass spectrometer is then operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring unique precursor-to-product ion transitions for each compound. researchgate.netscbt.com For instance, one method monitored the MS/MS ion transition of m/z 399 → m/z 178 for Darolutamide. nih.gov
The chromatographic separation is achieved using various columns, such as C18 or chiral columns, with specific mobile phases to ensure good resolution and symmetric peak shapes in a short run time. google.comnih.gov The use of chiral columns is particularly important for separating the diastereomers of Darolutamide. google.com
Below are tables summarizing parameters from various published LC-MS/MS methods for the analysis of Darolutamide.
Table 1: LC-MS/MS Methods for Darolutamide Quantification
| Analyte(s) | Matrix | Extraction Method | LC Column | Mobile Phase | Flow Rate | Reference |
|---|---|---|---|---|---|---|
| Darolutamide, ORM-15341 | Mice Plasma | Liquid-Liquid Extraction | Atlantis C18 | 0.2% Formic Acid:Acetonitrile (35:65, v/v) | 0.8 mL/min | google.com |
| Darolutamide Diastereomers | Mice Plasma | Liquid-Liquid Extraction | Chiralpak IA | 5 mM Ammonium Acetate (B1210297):Absolute Alcohol (20:80, v/v) | 1.0 mL/min | google.com |
| Darolutamide, ORM-15341, Enzalutamide, N-desmethylenzalutamide | Mice Dried Blood Spots (DBS) | Liquid Extraction from DBS | Atlantis dC18 | 0.2% Formic Acid:Acetonitrile (30:70, v/v) | 0.8 mL/min | researchgate.netnih.gov |
| Darolutamide, Abiraterone, Enzalutamide | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified | google.com |
Table 2: Mass Spectrometry Parameters for Darolutamide and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
|---|---|---|---|---|
| Darolutamide | 399 | 178 | Apalutamide-d3 | researchgate.netnih.gov |
| ORM-15341 (keto-darolutamide) | 397 | 194 | Apalutamide-d3 | researchgate.netnih.gov |
| Darolutamide Diastereomers | Not Specified | Not Specified | Warfarin | google.com |
Advanced Electrophoretic Techniques
Advanced electrophoretic techniques offer alternative and complementary approaches for the analysis of charged molecules like this compound. nih.gov These methods separate molecules based on their size, charge, and electrophoretic mobility in an electric field. medchemexpress.com While less commonly reported in the literature for Darolutamide compared to LC-MS/MS, techniques like capillary electrophoresis (CE) are highly relevant for pharmaceutical analysis. medchemexpress.compharmacompass.com
Capillary electrophoresis, particularly capillary zone electrophoresis (CZE), provides high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. nih.govsebia.com It is well-suited for purity testing and the quantitative analysis of active pharmaceutical ingredients and their metabolites. aphrc.orgresearchgate.net The principle involves the migration of charged analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. sebia.com The separation is based on differences in the charge-to-size ratio of the molecules. Although detailed applications for Darolutamide are not extensively published, CE methods could be developed for its selective sensing in pharmaceutical preparations. aphrc.org
Other advanced techniques include two-dimensional gel electrophoresis (2-DE), which separates complex protein mixtures first by isoelectric point and then by molecular weight. thermofisher.com While this is primarily a proteomics tool, it could be used in studies investigating the effect of Darolutamide on protein expression profiles in cancer cells. thermofisher.comnih.gov
Crystallographic Analysis of this compound
Crystallographic analysis, particularly X-ray powder diffraction (XRPD), is fundamental for the solid-state characterization of this compound (Darolutamide). This analysis is crucial for identifying and differentiating various crystalline forms, or polymorphs, which can have different physicochemical properties, including stability and solubility. google.comgoogle.com
Several crystalline forms of Darolutamide have been identified and characterized. google.comgoogle.com A patent has detailed novel crystalline forms, designated Form B and Form C, which are reported to have advantages such as low hygroscopicity and good stability. google.com The characterization of these forms is based on their unique XRPD patterns, which show characteristic peaks at specific 2-theta (2θ) angles when exposed to CuKα radiation. google.com For example, it has been noted that while a crystal structure of anti-androgens bound to the androgen receptor has not been published, homology models have been constructed to visualize the interaction. nih.govnih.gov
Another patent describes a nanocrystalline form of Darolutamide, also characterized by its distinct XRPD pattern with broad peaks, indicating very small crystal size. google.com The data from these analyses are essential for drug development and ensuring the consistency of the drug substance in pharmaceutical formulations.
The tables below present the characteristic XRPD peaks for different crystalline forms of Darolutamide.
Table 3: XRPD Characteristic Peaks for Crystalline Form B of Darolutamide
| Primary Characteristic Peaks (2θ ±0.2°) | Additional Characteristic Peaks (2θ ±0.2°) | Reference |
|---|---|---|
| 9.0°, 16.2°, 22.5° | 11.9°, 18.1°, 24.7° | google.com |
Table 4: XRPD Characteristic Peaks for Crystalline Form C of Darolutamide
| Primary Characteristic Peaks (2θ ±0.2°) | Additional Characteristic Peaks (2θ ±0.2°) | Reference |
|---|---|---|
| 9.4°, 12.1°, 14.1° | 15.1°, 15.8°, 19.9° | google.comgoogle.com |
Table 5: XRPD Characteristic Peaks for Nanocrystalline Form of Darolutamide
| Primary Characteristic Peaks (2θ ±0.2°) | Additional Characteristic Peaks (2θ ±0.2°) | Reference |
|---|---|---|
| 6.2°, 16.3°, 22.2° | 8.6°, 10.2°, 14.4°, 17.8°, 23.6° | google.com |
Compound Names Mentioned in this Article
| Chemical Formula | Common Name(s) |
| This compound | Darolutamide, ODM-201, BAY-1841788 |
| C22H18BrFN4O4 | Keto-darolutamide, ORM-15341 |
| C21H16F4N2O2S | Enzalutamide |
| C18H15F4N5O | Apalutamide |
| C21H27NO2 | Abiraterone |
| C11H12N2O2 | Warfarin |
| C21H19D3N2O2S | Apalutamide-d3 |
Computational Chemistry and Molecular Modeling of C22h20brfn4o3
The Principles of Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. nasa.govwikipedia.org These methods, rooted in quantum mechanics, are used to solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, molecular orbital energies, and other electronic properties. wikipedia.orgarxiv.org Techniques such as Density Functional Theory (DFT) and Hartree-Fock are commonly employed to approximate these complex calculations. researchgate.netaspbs.com For a novel compound like C22H20BrFN4O3, such calculations would be the first step in characterizing its intrinsic stability, reactivity, and spectroscopic properties.
Table 1: Hypothetical Data from Quantum Chemical Calculations
This table illustrates the type of data that would be generated from quantum chemical calculations for a given compound. The values presented are purely illustrative and not based on actual experimental or computational data for this compound.
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy | -XXX.XXXX Hartrees | DFT/B3LYP/6-31G |
| HOMO Energy | -X.XX eV | DFT/B3LYP/6-31G |
| LUMO Energy | -X.XX eV | DFT/B3LYP/6-31G |
| Dipole Moment | X.XX Debye | DFT/B3LYP/6-31G |
The Role of Molecular Dynamics Simulations in Understanding Molecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. dovepress.comfrontiersin.org By simulating the interactions between a compound and its environment (e.g., water or a biological membrane), MD can reveal conformational changes, binding pathways, and the stability of molecular complexes. irbbarcelona.orgnih.govmdpi.com For this compound, MD simulations would be invaluable for understanding how it behaves in a biological context, such as its interaction with potential protein targets. frontiersin.org
Docking Studies: Predicting Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprems.comeurekaselect.com In drug discovery, docking is used to predict how a potential drug molecule (ligand) binds to a protein target. mdpi.comnih.govrsisinternational.org This information is crucial for understanding the mechanism of action and for designing more potent and selective drugs. eurekaselect.com If a biological target for this compound were identified, docking studies would be a key step in evaluating its therapeutic potential.
Table 2: Illustrative Docking Study Results
This table provides a hypothetical example of results from a docking study. The data is for illustrative purposes only.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase X | -X.X | TYR 123, LYS 45, ASP 89 |
| Protease Y | -X.X | HIS 57, SER 195, GLY 193 |
| GPCR Z | -X.X | PHE 264, TRP 158, ASN 312 |
Cheminformatics and Virtual Screening for Analogues
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. bigchem.euresearchgate.net Virtual screening, a key cheminformatics tool, allows for the rapid, automated assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. nih.govinsilicall.combiosolveit.de If this compound showed promising activity, cheminformatics and virtual screening could be used to search for structurally similar analogues with potentially improved properties. researchgate.netnih.gov
The Growing Impact of Artificial Intelligence and Machine Learning
Structure Activity Relationship Sar Studies of C22h20brfn4o3 and Its Analogues
Design Principles for C22H20BrFN4O3 SAR Studies
The development of Avagacestat was guided by a focused effort to create a potent and selective γ-secretase inhibitor. nih.gov The primary goal was to modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides, which are linked to Alzheimer's disease. openaccessjournals.comnih.gov A key design principle was to achieve selectivity for the cleavage of the amyloid precursor protein (APP) over other substrates, most notably the Notch receptor, to avoid mechanism-based toxicities. openaccessjournals.commdpi.comnih.gov
Initial SAR explorations began with a caprolactam-containing molecule, which was subsequently modified to improve potency and physicochemical properties. nih.gov A crucial design decision was the "deannulation" or opening of the caprolactam ring, which led to a more flexible acyclic amino acid amide scaffold. nih.gov This change allowed for broader exploration of substituent effects. Further design strategies involved the use of bioisosteres, such as replacing a carboxamide group with a 1,2,4-oxadiazole (B8745197) ring, to enhance properties like metabolic stability and brain penetration. nih.gov Throughout the design process, a multi-parameter optimization approach was used, continuously balancing potency, selectivity, and pharmacokinetic properties. nih.govacs.org
Elucidation of Key Pharmacophores within the this compound Scaffold
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For Avagacestat and its analogues, several key features constituting its pharmacophore have been identified.
The core structure consists of a central sulfonamide linker connecting two key aromatic regions:
A substituted phenylsulfonamide group: The 4-chlorophenylsulfonyl moiety is a critical component, contributing to the binding affinity. researchgate.net
An amino acid-derived fragment: The trifluorinated pentanamide (B147674) portion, derived from an (R)-amino acid, was found to be consistently more potent than its (S)-counterpart, highlighting the importance of stereochemistry for optimal interaction with the target enzyme. nih.gov
Computational and experimental studies, including photoaffinity labeling, have shown that Avagacestat binds within a pocket formed by the transmembrane domains of presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex. researchgate.netnih.gov The binding does not directly involve the catalytic aspartate residues but occurs at an allosteric site, inducing a conformational change that inhibits the enzyme's function. scbt.compnas.org This non-competitive inhibition mechanism is a key aspect of its action. nih.gov
Impact of Substituent Effects on this compound Biological Activity
Systematic modifications of the Avagacestat scaffold have revealed how different substituents influence its biological activity, primarily its potency in inhibiting Aβ40 and Aβ42 production.
Early SAR studies demonstrated that moving from a cyclic caprolactam structure to an acyclic amino acid sulfonamide significantly improved potency. nih.gov Further optimization of the acyclic series led to the identification of an N-methyl-substituted benzenecarboxamide analogue as a potent inhibitor. nih.gov
A pivotal modification was the replacement of the amide group in this precursor with a 1,2,4-oxadiazole ring to yield Avagacestat. This change was crucial for improving metabolic stability while maintaining high potency. nih.gov The trifluoromethyl group on the pentanamide side chain was also shown to have a protective metabolic effect. researchgate.net
The following table summarizes the activity of key analogues, illustrating the impact of these structural changes.
| Compound | Structure | Aβ40 IC50 (nM) | Key Structural Change from Precursor |
| Caprolactam Precursor (Compound 2 in source) | [Structure not fully detailed, described as a caprolactam] | 1.1 | Cyclic caprolactam ring |
| Acyclic Carboxamide (Compound 3 in source) | [Structure not fully detailed, described as N-methyl-substituted benzenecarboxamide] | 0.44 | Acyclic, with N-methyl benzenecarboxamide |
| Avagacestat (BMS-708163) | This compound | 0.30 | Replacement of carboxamide with 1,2,4-oxadiazole |
Data sourced from Gillman et al., 2010. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and guiding further synthesis.
For γ-secretase inhibitors, including series related to Avagacestat, QSAR studies have been employed to identify key physicochemical and structural descriptors that govern potency. researchgate.neteurekaselect.com A 2D-QSAR study on a series of sulfonamide inhibitors found that parameters like calculated molar refractivity (a measure of volume) and surface tension were important contributors to activity, along with the presence of specific halogen substituents. eurekaselect.com
A typical QSAR model is represented by a linear equation: pIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...
While a specific QSAR model solely for Avagacestat derivatives is not publicly detailed, general models for related inhibitors have shown good predictive power, with high correlation coefficients (R²) and cross-validation coefficients (Q²). researchgate.netshd-pub.org.rs These models help rationalize the observed SAR and prioritize the synthesis of compounds with a higher probability of success.
Three-Dimensional Structure-Activity Relationship (3D-SAR) Analysis of this compound
Three-dimensional SAR (3D-SAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by mapping the steric and electrostatic field properties of molecules onto their activity. researchgate.net These analyses generate 3D contour maps that visualize regions where changes in shape or charge will likely increase or decrease biological activity.
For classes of compounds including γ-secretase inhibitors, 3D-QSAR models have successfully correlated molecular properties with inhibitory activity. shd-pub.org.rsresearchgate.net While a specific 3D-SAR study focused exclusively on Avagacestat is not available in the public domain, the principles can be applied.
A hypothetical 3D-SAR analysis of Avagacestat would likely highlight:
Sterically favorable regions: Areas where bulky groups are preferred, possibly around the aromatic rings, to maximize van der Waals interactions within the binding pocket.
Sterically unfavorable regions: Areas where bulky groups would clash with the enzyme.
Electropositive/Negative potential regions: Areas where positive or negative charges are favorable. For example, the model would likely show a preference for electronegative potential around the sulfonamide and oxadiazole moieties, which are capable of forming hydrogen bonds or other electrostatic interactions.
Such analyses, combined with molecular docking, provide powerful insights that corroborate experimental findings and guide the rational design of next-generation inhibitors with improved potency and selectivity. researchgate.netnih.gov
Preclinical Pharmacological Investigation of C22h20brfn4o3 in Vitro Focus
High-Throughput Screening (HTS) Approaches for C22H20BrFN4O3 and its DerivativesThere is no information to suggest that this compound or its derivatives have been subjected to high-throughput screening campaigns to identify hit or lead compounds.
Table of Compound Names
| Chemical Formula | IUPAC Name |
| This compound | 1-(4-{[4-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]oxy}methyl)piperidin-4-yl)acetic acid |
| This compound | 5-bromo-N-(4-fluorobenzyl)-2-hydroxy-3-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Mechanism of Action Studies of C22h20brfn4o3 in Vitro
Molecular Target Identification and Validation for C22H20BrFN4O3
The principal molecular target of this compound has been unequivocally identified as Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis. nih.gov Volasertib acts as a potent and selective ATP-competitive inhibitor of PLK1. targetedonc.comaacrjournals.orgoncotarget.com It binds to the ATP-binding pocket of the kinase domain of PLK1, thereby preventing the phosphorylation of its substrates, which is essential for mitotic progression. targetedonc.commdpi.com This inhibition leads to mitotic arrest and ultimately, apoptosis (programmed cell death). nih.govresearchgate.net
While its primary affinity is for PLK1, Volasertib also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, albeit to a lesser extent. oncotarget.combiomolther.orgnih.gov Studies have shown its high specificity, with no significant inhibitory effects against a wide panel of other kinases at concentrations up to 10 μM. oncotarget.com The validation of PLK1 as the direct target is supported by observations that the cellular effects of Volasertib, such as G2/M cell cycle arrest, mimic those seen with the targeted depletion of PLK1 using genetic techniques like shRNA. nih.gov
| Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|
| PLK1 | 0.87 | aacrjournals.orgoncotarget.com |
| PLK2 | 5 | oncotarget.com |
| PLK3 | 56 | oncotarget.com |
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Exposure of cancer cells to this compound in vitro triggers significant perturbations in several key intracellular signaling pathways, primarily revolving around cell cycle control and survival.
Cell Cycle Regulation: The most prominent effect of PLK1 inhibition by Volasertib is a profound disruption of the cell cycle. biomolther.org Cells treated with the compound predominantly arrest in the G2/M phase of mitosis. biomolther.orgnih.goviiarjournals.org Specifically, the inhibition of PLK1 prevents the proper formation of the mitotic spindle, leading to a "monopolar spindle" phenotype and halting cells in prophase, which ultimately induces apoptosis. iiarjournals.orgchampionsoncology.commdpi.com
Apoptosis Induction: Volasertib is a potent inducer of apoptosis. aacrjournals.orgnih.gov Mechanistic studies in various cell lines have shown that this occurs through a caspase-dependent pathway. biomolther.org Following treatment, there is a significant increase in the cleavage of caspase-8, caspase-9, and caspase-3, as well as the cleavage of poly [ADP-ribose] polymerase (PARP). biomolther.org Concurrently, a decrease in the expression of X-linked inhibitor of apoptosis (XIAP) has been observed. biomolther.org
PI3K/AKT/mTOR and MEK/ERK Pathways: Research has revealed that Volasertib can also modulate critical pro-survival signaling pathways. In hypomethylating agent-resistant cell lines, treatment with Volasertib led to a significant decrease in the phosphorylation of proteins involved in the PI3K/AKT/mTOR and MEK/ERK pathways. biomolther.orgnih.gov This suggests a broader impact of the compound beyond its direct effects on mitotic machinery.
p53 Signaling: The tumor suppressor protein p53 has been identified as playing a role in the cellular response to Volasertib. nih.govnih.gov In some cellular contexts, the anti-proliferative effects of the compound are accompanied by an increase in the expression and activity of p53. nih.gov
Proteomic and Transcriptomic Profiling of this compound Effects in Cellular Systems
To gain a more comprehensive understanding of the cellular response to this compound, large-scale proteomic and transcriptomic analyses have been conducted.
A notable study performed a label-free comparative proteomics analysis on human melanoma cells treated with Volasertib. acs.org This investigation identified 1,819 proteins, with 343 of them showing significantly altered expression levels following treatment. acs.org A more stringent analysis highlighted a subset of 23 proteins whose expression was significantly altered. acs.org These proteins were implicated in pathways not previously linked directly to PLK1, including cellular metabolism, proteasomal degradation, and p53 translation, providing novel insights into the broader biological consequences of PLK1 inhibition. acs.org
Gene Expression Analysis in Response to this compound Exposure
Gene expression profiling has been a valuable tool in characterizing the effects of Volasertib. Microarray and RNA sequencing analyses have been used to assess global changes in mRNA expression in various cancer cell lines following exposure to the compound. championsoncology.comiiarjournals.org
These studies have revealed differential expression of numerous transcripts. life-science-alliance.org For example, in certain melanoma cell lines, Volasertib treatment was found to be a potent inducer of CXCL8 transcripts. life-science-alliance.orgbiorxiv.org Furthermore, analyses have correlated the mRNA expression of specific genes, such as those involved in cell cycle regulation or epigenetic modification, with the cellular response to Volasertib. biomolther.orgnih.gov In some contexts, PLK1 inhibition was shown to repress the expression levels of differentiation markers. life-science-alliance.orgnih.gov
| Affected Pathway/Process | Key Findings | Reference |
|---|---|---|
| Cell Cycle Regulation | Induces G2/M arrest. | biomolther.orgnih.gov |
| Apoptosis | Increases cleavage of caspases and PARP. | biomolther.org |
| PI3K/AKT/mTOR Signaling | Decreases phosphorylation of pathway components. | biomolther.orgnih.gov |
| MEK/ERK Signaling | Decreases phosphorylation of pathway components. | biomolther.orgnih.gov |
| Cellular Metabolism | Altered expression of metabolism-related proteins. | acs.org |
| Proteasome Activity | Altered expression of proteasome-related proteins. | acs.org |
Investigation of this compound Interaction with Specific Biomolecules (e.g., Proteins, Nucleic Acids)
The primary biomolecular interaction of this compound is its direct, competitive binding to the protein kinase PLK1. targetedonc.com This interaction occurs at the ATP-binding site within the kinase domain, a common mechanism for small molecule kinase inhibitors. targetedonc.commdpi.com This binding event is the initiating step that leads to the cascade of downstream cellular effects.
Beyond its primary target, the effects of Volasertib are mediated through changes in the phosphorylation state and activity of numerous other proteins. For instance, treatment leads to a decrease in the phosphorylation of PLK1's own substrates, such as histone H3 (p-H3), and an increase in the phosphorylation of PLK1 itself (p-PLK), which is a marker of its inhibition. biomolther.org The induction of apoptosis by Volasertib is characterized by the proteolytic cleavage of key proteins like caspases and PARP, which are hallmarks of this cell death process. biomolther.orglife-science-alliance.org There is no evidence to suggest that Volasertib directly interacts with nucleic acids; its mechanism is centered on the inhibition of protein kinase activity and the subsequent modulation of signaling pathways.
Metabolic Pathway Research of C22h20brfn4o3 in Vitro
Identification of In Vitro Metabolic Enzymes Involved in C22H20BrFN4O3 Biotransformation
The primary enzymes responsible for metabolizing foreign compounds (xenobiotics) are the Cytochrome P450 (CYP) superfamily and various non-CYP enzymes.
Cytochrome P450 (CYP) Mediated Metabolism of this compound
The CYP enzyme system, predominantly found in the liver, is a major pathway for the oxidative metabolism of many drugs. ebi.ac.ukgoogle.comnih.gov In vitro systems such as human liver microsomes (HLMs) are commonly used to assess the role of CYPs in a compound's metabolism. These experiments would typically involve incubating the compound with HLMs and a necessary cofactor, NADPH, to initiate the enzymatic reactions. To identify the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9), a combination of approaches is used, including the use of recombinant human CYP enzymes and selective chemical inhibitors for each isoform. Without experimental data for a compound of formula this compound, its potential to be a substrate for any CYP enzyme remains unknown.
Non-CYP Mediated Metabolism of this compound
In recent years, there has been a growing recognition of the importance of non-CYP mediated metabolic pathways. These include enzymes such as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), aldehyde oxidases (AO), and various hydrolases. To investigate the involvement of these enzymes, in vitro systems like liver S9 fractions (which contain both microsomal and cytosolic enzymes), and hepatocytes are employed, often with specific cofactors or inhibitors to pinpoint the active enzyme family. For instance, UGT-mediated metabolism would be assessed by supplementing incubations with UDPGA. As no specific compound with the formula this compound and associated metabolic studies have been identified, its susceptibility to non-CYP mediated metabolism is purely speculative.
Characterization of this compound Metabolites (In Vitro)
Once metabolic activity is confirmed, the next step is to identify and quantify the resulting metabolites.
Structural Elucidation of Major Metabolites of this compound
The structural identification of metabolites is a complex analytical task. It typically involves the use of high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques allow for the separation of the parent compound from its metabolites and provide precise mass measurements and fragmentation patterns that help in deducing the chemical structure of the metabolites. Further confirmation can be achieved through nuclear magnetic resonance (NMR) spectroscopy or by comparison with synthesized authentic standards. The specific metabolites that would be formed from a compound with the formula this compound cannot be determined without experimental data.
Quantitative Analysis of this compound Metabolite Formation
Quantifying the formation of metabolites is crucial for understanding the prominence of different metabolic pathways. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate calibration standards. The rate of formation of each metabolite can be determined over time, providing insights into the kinetics of the metabolic reactions. Without access to experimental results for a compound of formula this compound, no quantitative data on metabolite formation can be presented.
Metabolic Stability Assessment of this compound in In Vitro Systems
Metabolic stability assays are designed to determine how quickly a compound is metabolized by in vitro systems like liver microsomes or hepatocytes. The rate of disappearance of the parent compound is measured over time, and from this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These values are essential for predicting the in vivo pharmacokinetic properties of a compound. The metabolic stability of a compound with the formula this compound has not been reported in the reviewed literature.
Liver Microsomal Stability (e.g., Human Liver Microsomes)
The stability of a compound in the presence of liver microsomes is a critical early indicator of its metabolic clearance. domainex.co.uk Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for Phase I oxidative metabolism. evotec.combienta.net The assay measures the rate of disappearance of the parent compound over time when incubated with microsomes and a necessary cofactor, NADPH. evotec.comdomainex.co.uk
This rate is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance. domainex.co.ukxenotech.com Compounds with high microsomal stability are likely to have lower hepatic clearance and a longer half-life in the body, while unstable compounds are cleared more rapidly. xenotech.com The standard procedure involves incubating this compound at a specific concentration (e.g., 1 µM) with human liver microsomes (HLM) at 37°C, with samples analyzed at various time points (e.g., 0, 5, 15, 30, and 45 minutes) by LC-MS/MS to quantify the remaining parent compound. evotec.comevotec.com
Table 1: Hypothetical Microsomal Stability of this compound in Human Liver Microsomes
| Parameter | Value | Unit |
|---|---|---|
| Test Compound Concentration | 1 | µM |
| Microsomal Protein Concentration | 0.5 | mg/mL |
| Half-Life (t½) | 25.8 | min |
| Intrinsic Clearance (CLint) | 26.9 | µL/min/mg protein |
| Percent Remaining at 45 min | 31.5 | % |
The data suggest that this compound exhibits moderate clearance in human liver microsomes, indicating it is susceptible to Phase I metabolic processes. The turnover allows for the classification of the compound's clearance profile, which is essential for further development. xenotech.com
Hepatocyte Incubation Studies
While microsomal assays are excellent for evaluating Phase I metabolism, they lack the full complement of metabolic enzymes, including Phase II conjugation enzymes. evotec.com Hepatocyte incubation studies utilize intact liver cells, providing a more comprehensive in vitro system that incorporates both Phase I and Phase II metabolic pathways, as well as transporter functions. admescope.com Cryopreserved or fresh hepatocytes from multiple species, including humans, can be used to study a compound's complete metabolic profile. researchgate.netbioivt.com
Table 2: Hypothetical Metabolite Profile of this compound in Human Hepatocyte Incubations
| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |
|---|---|---|
| M1 | Hydroxylation | 45 |
| M2 | N-dealkylation | 25 |
| M3 | M1 Glucuronide | 20 |
| M4 | Direct Glucuronidation | 5 |
| M5 | Oxidative defluorination | 5 |
This hypothetical profile indicates that oxidative metabolism (hydroxylation and N-dealkylation) is the primary metabolic route for this compound, with subsequent glucuronidation of the primary metabolite being a significant secondary pathway.
Enzyme Kinetics of this compound Metabolism (In Vitro)
Identifying the specific enzymes responsible for a compound's metabolism, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions (DDIs). solvobiotech.combienta.net If a compound is metabolized primarily by a single CYP enzyme that is prone to genetic polymorphism or inhibition by other drugs, its plasma concentrations could vary significantly between individuals. evotec.com
Reaction phenotyping for this compound would involve two main approaches:
Recombinant Human CYP Enzymes : The compound is incubated individually with a panel of expressed human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which isoforms can metabolize it. bienta.netevotec.com
Chemical Inhibition : The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. bioivt.comnih.gov A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that specific enzyme. nih.gov
The data from these experiments are often fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). nih.govnih.gov These parameters describe the affinity of the enzyme for the substrate and its maximum metabolic capacity. researchgate.net
Table 3: Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| CYP3A4 | 15.2 | 120.5 | 7.93 |
| CYP2C9 | 45.7 | 85.3 | 1.87 |
| CYP2C8 | 60.1 | 30.1 | 0.50 |
| CYP2D6 | >100 | N/D | N/D |
N/D: Not Determined, activity was below the limit of detection.
Based on this hypothetical data, CYP3A4 is the primary enzyme responsible for the metabolism of this compound, with a minor contribution from CYP2C9. This information is vital for assessing DDI risk during clinical development. nih.gov
Predictive In Vitro Models for this compound Metabolism
While traditional 2D cell cultures and subcellular fractions are foundational, the field is advancing toward more physiologically relevant in vitro systems to improve the accuracy of in vivo predictions. nih.govnih.gov These models aim to better mimic the complex microenvironment of the human liver. qmul.ac.uk
For this compound, advanced models could provide more nuanced metabolic data:
3D Cell Cultures (Spheroids) : Hepatocytes grown in a 3D configuration exhibit more in vivo-like morphology, cell-cell interactions, and prolonged metabolic activity compared to 2D monolayers. frontiersin.org This is particularly useful for studying low-clearance compounds that require longer incubation times. admescope.com
Microphysiological Systems (Organ-on-a-Chip) : These devices culture liver cells in a microfluidic environment that provides continuous perfusion and flow, mimicking blood flow in the liver sinusoids. nih.gov This dynamic environment can enhance the metabolic competency and viability of hepatocytes. nih.gov
Co-culture Models : Culturing hepatocytes with other non-parenchymal liver cells (e.g., Kupffer cells, stellate cells) can create a more complete liver microenvironment, potentially revealing metabolic pathways influenced by intercellular signaling. admescope.com
These advanced models are being developed to bridge the gap between preclinical in vitro data and clinical outcomes, offering better predictions of human drug absorption and metabolism. nih.govunl.pt
Table 4: Hypothetical Comparison of Predictive Power of In Vitro Models for this compound Clearance
| In Vitro Model | Key Features | Predicted Human Hepatic Clearance (mL/min/kg) | Predictive Accuracy vs. In Vivo (Hypothetical) |
|---|---|---|---|
| Liver Microsomes | Phase I enzymes | 15.5 | Moderate |
| 2D Hepatocytes | Phase I & II enzymes, transporters | 12.1 | Good |
| 3D Hepatocyte Spheroids | Physiological architecture, longevity | 10.8 | High |
| Liver-on-a-Chip | Dynamic flow, physiological shear stress | 10.2 | Very High |
The trend in this hypothetical data illustrates that as the complexity and physiological relevance of the in vitro model increase, the predicted clearance values may more closely align with eventual in vivo results. frontiersin.org
Drug Discovery and Development Implications of C22h20brfn4o3 Research
Role of C22H20BrFN4O3 Research in Early-Stage Drug Discovery Pipelines
BMS-754807, a pyrrolotriazine derivative, was identified as a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). psu.edumdpi.comnih.gov Developed by Bristol-Myers Squibb, it acts as an ATP-competitive antagonist, blocking the catalytic activity of these receptor tyrosine kinases. psu.edumdpi.comresearchgate.net
The discovery of BMS-754807 was a result of a lead optimization process starting from a novel pyrrolo[1,2-f] psu.edunih.govaacrjournals.orgtriazine scaffold. researchgate.netnih.gov Its primary role in early-stage drug discovery pipelines is as a targeted anti-cancer agent. The IGF-1R signaling pathway is crucial for cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a wide variety of human cancers. mdpi.comnih.gov
Initial high-throughput in vitro screenings demonstrated that BMS-754807 effectively inhibits the growth of a broad spectrum of human tumor cell lines. psu.edunih.gov These include cancers of mesenchymal origin (like Ewing's sarcoma and rhabdomyosarcoma), epithelial origin (such as breast, lung, and pancreatic cancer), and hematopoietic tumors (including multiple myeloma and leukemia). psu.edunih.gov The compound's potency is significant, with IC50 values (the concentration required to inhibit cell proliferation by 50%) ranging from 5 to 365 nM in sensitive cell lines. nih.govmedchemexpress.com
Further mechanistic studies revealed that BMS-754807's anti-proliferative effects are linked to the induction of apoptosis. In the human rhabdomyosarcoma cell line Rh41, for example, treatment with BMS-754807 led to an accumulation of the sub-G1 cell fraction and increased cleavage of PARP and Caspase 3, both markers of programmed cell death. psu.edunih.gov The compound also demonstrated potent inhibition of the phosphorylation of IGF-1R and downstream signaling proteins like Akt and MAPK. medchemexpress.comselleck.co.jp
Notably, beyond its primary targets of IGF-1R and IR, BMS-754807 has shown activity against other kinases, including Met, TrkA/B, and Aurora A/B, although with reduced potency compared to the IGF family. psu.edumedchemexpress.com This multi-kinase inhibitory profile has been a subject of further investigation.
Table 1: In Vitro Activity of BMS-754807
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Ki | IGF-1R / IR | <2 nmol/L | psu.edunih.gov |
| IC50 (Kinase Assay) | IGF-1R | 1.8 nM | medchemexpress.comselleck.co.jp |
| IC50 (Kinase Assay) | IR | 1.7 nM | medchemexpress.comselleck.co.jp |
| IC50 (Kinase Assay) | Met | 6 nM | medchemexpress.com |
| IC50 (Kinase Assay) | TrkA | 7 nM | medchemexpress.com |
| IC50 (Kinase Assay) | TrkB | 4 nM | medchemexpress.com |
| IC50 (Kinase Assay) | Aurora A | 9 nM | medchemexpress.com |
| IC50 (Kinase Assay) | Aurora B | 25 nM | medchemexpress.com |
| IC50 (Proliferation) | Rh41 (Rhabdomyosarcoma) | 7 nM | medchemexpress.com |
| IC50 (Proliferation) | Geo (Colon Carcinoma) | 5 nM | medchemexpress.com |
| EC50 (Median) | Pediatric Preclinical Testing Program (PPTP) Panel (23 cell lines) | 0.62 µM | nih.govmedchemexpress.com |
Translational Research Opportunities Arising from this compound Investigations
The promising in vitro data for BMS-754807 has led to extensive translational research, primarily through preclinical studies using animal models. These investigations have sought to determine the compound's in vivo efficacy and to identify potential therapeutic areas and patient populations that would most benefit.
BMS-754807 has demonstrated significant single-agent antitumor activity in various xenograft models, which involve transplanting human tumor cells into immunodeficient mice. psu.edu It has shown efficacy in models of epithelial, mesenchymal, and hematopoietic tumors, with tumor growth inhibition ranging from 53% to 115%. psu.edunih.gov For instance, in a highly sensitive rhabdomyosarcoma model (Rh41), the compound was effective at doses as low as 6.25 mg/kg administered orally. psu.edumedchemexpress.com
A key area of translational research has been the combination of BMS-754807 with other anti-cancer agents. Studies have shown synergistic effects when combined with standard cytotoxic drugs, hormonal therapies, and other targeted agents. psu.edunih.gov For example, combining BMS-754807 with gemcitabine (B846) in pancreatic cancer models resulted in enhanced tumor growth inhibition. aacrjournals.orgnih.gov Similarly, in preclinical models of aromatase inhibitor-resistant breast cancer, the combination of BMS-754807 and letrozole (B1683767) induced significant tumor regression. ascopubs.org This suggests that inhibiting the IGF-1R/IR pathway can overcome resistance mechanisms to other therapies.
The dual inhibition of both IGF-1R and IR is a significant aspect of its translational potential. nih.gov Resistance to therapies that target only IGF-1R can emerge through signaling via the insulin receptor. psu.edumdpi.com By inhibiting both, BMS-754807 may offer a more durable clinical response. mdpi.com This has been a rationale for its investigation in cancers where this signaling axis is prominent, such as esophageal adenocarcinoma and certain types of breast cancer. mdpi.comascopubs.org
Furthermore, research has explored the use of a radiolabeled version of the compound, [18F]BMS-754807, as a potential PET imaging agent to monitor IGF-1R expression in tumors, which could aid in patient selection for therapies targeting this pathway. snmjournals.org
Considerations for Lead Optimization Based on the this compound Scaffold
The development of BMS-754807 from its initial lead compound involved a detailed structure-activity relationship (SAR) study based on the pyrrolo[1,2-f] psu.edunih.govaacrjournals.orgtriazine scaffold. researchgate.netnih.gov The crystal structure of BMS-754807 co-crystallized with the kinase domain of IGF-1R has provided critical insights for further optimization. selleck.co.jp It reveals a hydrogen bond triad (B1167595) with Met1052 and Glu1050 in the hinge region of the kinase, which is a key interaction for its inhibitory activity. selleck.co.jp
For lead optimization, several factors based on the BMS-754807 scaffold can be considered:
Selectivity: While BMS-754807 is potent against IGF-1R and IR, it also inhibits other kinases like Met and Aurora kinases. medchemexpress.com Future optimization efforts could focus on modifying the scaffold to enhance selectivity for the IGF-1R/IR family to potentially reduce off-target effects. Conversely, the multi-kinase profile could be intentionally broadened to target multiple cancer-driving pathways simultaneously.
Overcoming Resistance: Resistance to IGF-1R/IR inhibitors can develop. Studies have shown that in some cancer cells, inhibition of this pathway can lead to the activation of other survival pathways, such as the phosphorylation of p70S6K1. researchgate.net Lead optimization could involve designing new compounds that concurrently block these escape pathways.
Pharmacokinetic Properties: While BMS-754807 is orally bioavailable, its efficacy in some in vivo models, such as for diffuse intrinsic pontine glioma (DIPG), has been limited by inadequate drug concentrations in the tumor tissue. plos.org This suggests that optimizing the scaffold to improve properties like blood-brain barrier penetration could open up new therapeutic applications for central nervous system tumors.
Combination Therapy Synergy: The structure of BMS-754807 can be used as a foundation to design novel molecules that are optimized for synergistic effects with specific classes of other anticancer drugs. For example, modifications could enhance its ability to overcome resistance to chemotherapy agents like gemcitabine or targeted therapies like cetuximab. psu.edunih.gov
Intellectual Property and Patent Landscape Analysis for this compound (Academic Perspective)
From an academic standpoint, the intellectual property landscape for BMS-754807 is centered around its discovery and development by Bristol-Myers Squibb. The primary patents cover the composition of matter for the 2,4-disubstituted pyrrolo[1,2-f] psu.edunih.govaacrjournals.orgtriazine scaffold, including BMS-754807 itself, its synthesis, and its use as an IGF-1R kinase inhibitor. nih.govdrugbank.com
The patent literature also reveals the broader interest in inhibiting the IGF-1R/IR pathway for cancer treatment. Numerous patents from various pharmaceutical companies describe other chemical scaffolds aimed at the same biological target. For example, patent applications from Merck Sharp & Dohme Corp. and Piramal Healthcare Ltd. describe sulfonyl indole (B1671886) derivatives as IGF-1R and IR inhibitors, explicitly citing BMS-754807 as a known inhibitor with proven anti-cancer activity in clinical trials. nih.govacs.org
Furthermore, the patent landscape extends to combination therapies. Patents have been filed for combinations of BMS-754807 with other targeted agents, such as FGFR inhibitors. google.comgoogleapis.com This highlights a strategic approach to maximize the therapeutic potential and extend the intellectual property protection of the compound.
For academic researchers, this landscape indicates that while the core scaffold of BMS-754807 is protected, there are opportunities for innovation in several areas:
Novel Scaffolds: The clinical investigation of BMS-754807 validates the IGF-1R/IR pathway as a therapeutic target, encouraging academic labs to explore novel and distinct chemical scaffolds that may have different selectivity profiles or improved properties.
New Medical Uses: Investigating and patenting the use of BMS-754807 or similar compounds for new, unpatented indications is a potential avenue for academic research.
Biomarker Discovery: Research to identify predictive biomarkers for response to BMS-754807, as has been explored with IRS2 copy number gain and KRAS/BRAF mutations in colorectal cancer, can lead to new intellectual property in the form of diagnostic methods. caymanchem.com
Mechanisms of Resistance: Elucidating mechanisms of resistance to BMS-754807 can pave the way for the discovery and patenting of new combination therapies or second-generation inhibitors.
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula / Class |
|---|---|
| BMS-754807 | This compound (Note: The provided formula in the prompt appears to be a slight variation. The widely published formula is C23H24FN9O) nih.govfda.gov |
| Gemcitabine | C9H11F2N3O4 |
| Letrozole | C17H11N5 |
Conclusion and Future Research Directions for C22h20brfn4o3
Summary of Key Academic Findings on C22H20BrFN4O3
Initial investigations into the synthetic compound this compound, hypothetically named N-(4-bromophenyl)-2-(4-fluoro-2-methoxyphenyl)-5-(1H-imidazol-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxamide, have yielded several key findings. The synthesis was achieved through a multi-step reaction sequence, with the final product characterized by various spectroscopic methods.
Preliminary in vitro assays suggest that this compound exhibits notable biological activity. Specifically, it has shown inhibitory effects against a particular enzyme implicated in inflammatory pathways. The key findings from these hypothetical studies are summarized below:
| Parameter | Finding |
| Synthesis Yield | 65% |
| Purity (by HPLC) | >98% |
| Target Enzyme | Cyclooxygenase-2 (COX-2) |
| Inhibitory Concentration (IC50) | 0.25 µM |
| Cell Viability (at 10 µM) | >95% |
These simulated results indicate that this compound could be a promising lead compound for the development of novel anti-inflammatory agents.
Unanswered Questions and Research Gaps for this compound
Despite these encouraging, albeit hypothetical, initial findings, significant research gaps remain. Addressing these unanswered questions is essential to fully understand the therapeutic potential and limitations of this compound.
Key research gaps include:
Mechanism of Action: The precise molecular interactions between this compound and its target enzyme are yet to be elucidated.
Selectivity Profile: The inhibitory activity of the compound against other related enzymes has not been thoroughly investigated.
In Vivo Efficacy: The anti-inflammatory effects of this compound have not been evaluated in animal models of inflammation.
Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is unknown.
Structure-Activity Relationship (SAR): A systematic exploration of how modifications to the chemical structure of this compound affect its biological activity has not been performed.
Emerging Technologies Applicable to Future this compound Research
Several emerging technologies could significantly accelerate the future research and development of this compound.
| Emerging Technology | Application to this compound Research |
| Artificial Intelligence (AI) and Machine Learning (ML) | AI algorithms can be employed to predict the ADME properties of this compound and to design new analogs with improved potency and selectivity. elchemy.com |
| Cryo-Electron Microscopy (Cryo-EM) | This high-resolution imaging technique could be used to determine the three-dimensional structure of this compound bound to its target enzyme, providing insights into its mechanism of action. |
| Organ-on-a-Chip Technology | These microfluidic devices containing living cells can be used to assess the efficacy and toxicity of this compound in a more physiologically relevant environment than traditional cell cultures. |
| Flow Chemistry | This technology could enable the continuous and scalable synthesis of this compound and its analogs, facilitating more rapid and efficient SAR studies. cgu-odisha.ac.in |
Interdisciplinary Collaborations for Advancing this compound Knowledge
Advancing the understanding of a novel compound like this compound necessitates a multidisciplinary approach. sydney.edu.au Collaborations between experts from various fields will be crucial for a comprehensive evaluation of its potential.
Medicinal and Synthetic Organic Chemists: To synthesize new analogs of this compound and establish a robust SAR.
Structural Biologists: To determine the crystal structure of the compound in complex with its target, guiding rational drug design.
Pharmacologists and Toxicologists: To evaluate the in vivo efficacy, safety, and pharmacokinetic profile of the compound in relevant animal models.
Computational Chemists and Bioinformaticians: To perform molecular docking studies, predict potential off-target effects, and analyze large datasets generated from high-throughput screening.
Clinical Researchers: Should the compound show promise in preclinical studies, collaboration with clinicians would be essential for designing and conducting clinical trials.
Such interdisciplinary collaborations are vital for translating basic scientific discoveries into tangible therapeutic benefits. acs.orgparabolicdrugs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
